molecular formula C21H22ClN3O2S2 B2377415 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421516-97-3

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2377415
CAS No.: 1421516-97-3
M. Wt: 448
InChI Key: UQXLQWHVHKUIEW-UHFFFAOYSA-N
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Description

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that features a combination of isoxazole, thiazole, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

    Coupling with Piperidine: The final step involves coupling the synthesized isoxazole and thiazole intermediates with a piperidine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperidine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.

Medicine

In medicinal chemistry, the compound shows potential as a lead compound for the development of new drugs. Its structure suggests possible activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The isoxazole and thiazole rings are known to interact with protein active sites, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanol: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.

    (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone: A homologous compound with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S2/c1-13-11-28-21(23-13)29-12-15-7-9-25(10-8-15)20(26)18-14(2)27-24-19(18)16-5-3-4-6-17(16)22/h3-6,11,15H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXLQWHVHKUIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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